
1-Méthyl-3-((pyridin-2-ylméthyl)amino)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves innovative strategies, including one-pot oxidative decarboxylation-beta-iodination of amino acids to introduce different substituents at key positions, ensuring a trans relationship between them (Boto et al., 2001). Moreover, the condensation of 1,3-diones and 2-(aminomethyl)pyridine has been shown to efficiently synthesize pyrrolidine derivatives, demonstrating the versatility of these methods in creating complex heterocyclic structures (Klappa et al., 2002).
Molecular Structure Analysis
Computational studies have provided insights into the equilibrium geometry, vibrational spectra, and electronic structure of similar Mannich base systems. These analyses highlight the importance of tautomeric forms and their comparison with experimental crystal structures, offering a detailed understanding of the molecular structure (Boobalan et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of pyrrolidine derivatives is influenced by their functional groups, enabling a range of transformations. For instance, the acylation of pyrrolidine-2,4-diones has been studied for the synthesis of 3-acyltetramic acids, demonstrating the versatility of these compounds in undergoing various chemical reactions (Jones et al., 1990).
Applications De Recherche Scientifique
Synthèse organique et blocs de construction
La 1-méthyl-3-((pyridin-2-ylméthyl)amino)pyrrolidin-2-one sert de bloc de construction précieux en synthèse organique. Ses groupes fonctionnels permettent des transformations diverses, telles que l’amidation, l’alkylation et la cyclisation. Les chercheurs l’utilisent pour construire des molécules plus complexes.
En résumé, les propriétés multiformes de ce composé en font un sujet d’exploration scientifique passionnant dans diverses disciplines. N’oubliez pas que la recherche en cours peut révéler des applications et des connaissances supplémentaires. Si vous souhaitez plus de détails sur un domaine spécifique, n’hésitez pas à demander
Mécanisme D'action
Target of Action
Pyrrolidin-2-one derivatives are known to interact with a variety of biological targets .
Mode of Action
It’s known that pyrrolidin-2-one derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to influence a variety of biochemical pathways .
Pharmacokinetics
It’s known that the physicochemical properties of a compound, such as its solubility and stability, can significantly impact its bioavailability .
Result of Action
It’s known that pyrrolidin-2-one derivatives can have a variety of biological effects, including anti-inflammatory and analgesic activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-3-(pyridin-2-ylmethylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14-7-5-10(11(14)15)13-8-9-4-2-3-6-12-9/h2-4,6,10,13H,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXKAYCLQCLQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B2490328.png)

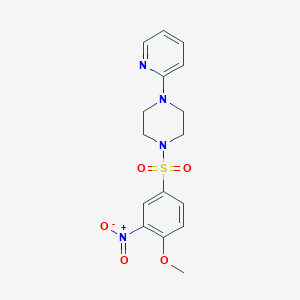
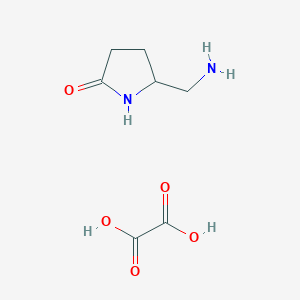
![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2490335.png)
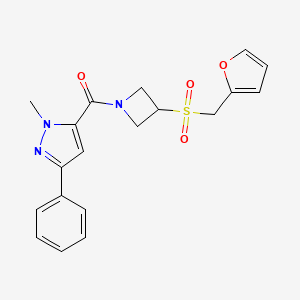

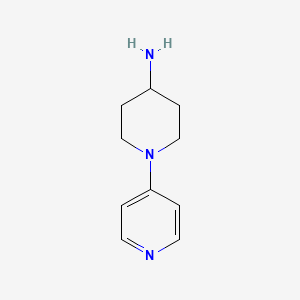
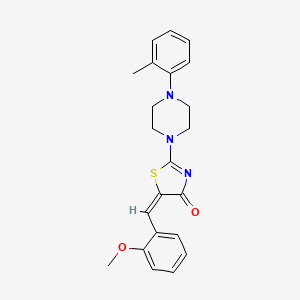
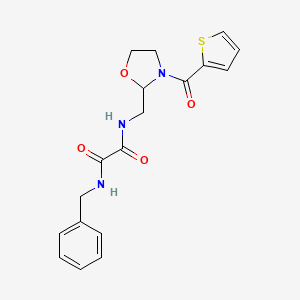
![3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2490348.png)
![1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2490349.png)
![(5-Fluoropyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490350.png)